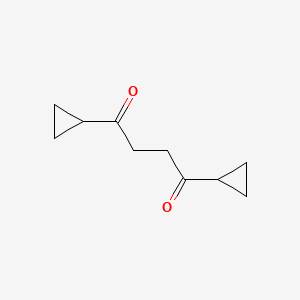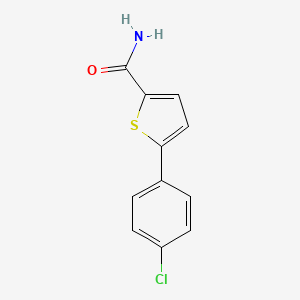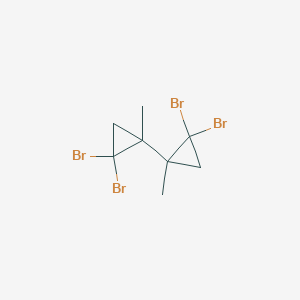
1-Azido-2-ethoxyethane
Übersicht
Beschreibung
1-Azido-2-ethoxyethane is a chemical compound with the molecular formula C4H9N3O . It contains 16 bonds in total, including 7 non-H bonds, 2 multiple bonds, 4 rotatable bonds, 1 double bond, 1 triple bond, and 1 ether (aliphatic) .
Molecular Structure Analysis
The molecular structure of this compound consists of 4 Carbon atoms, 9 Hydrogen atoms, 3 Nitrogen atoms, and 1 Oxygen atom . It has a total of 16 bonds, including 7 non-H bonds, 2 multiple bonds, 4 rotatable bonds, 1 double bond, 1 triple bond, and 1 ether (aliphatic) .
Chemical Reactions Analysis
This compound can participate in various chemical reactions. For example, it can undergo azide–alkene cycloaddition reactions to form a wide range of 1,2,3-triazolines . This reaction can be catalyzed by metals such as copper, ruthenium, iridium, or silver .
Physical And Chemical Properties Analysis
This compound is a liquid with a refractive index of n/D 1.4374 and a density of 0.99954 g/mL . Its empirical formula is C6H13N3O2, and it has a molecular weight of 159.19 .
Wissenschaftliche Forschungsanwendungen
1. Reactions with Nucleophilic Reagents
The chemistry of acetylenic ethers, including 1,1-diazido-1-ethoxyethane, a compound related to 1-azido-2-ethoxyethane, has been studied for its reactions with several nucleophilic reagents. These reactions are influenced by the strength of the nucleophiles and reaction temperature, leading to various side reactions and the formation of different compounds (Sinnema & Arens, 1957).
2. Interaction with Amines
Another study focused on the interaction of 1,1-diazido-1-ethoxyethane with amines, exploring the formation of substances like acetamidinium azide and N,N'-di-n-butylacetamidinium azide. The reaction varied with different amines, demonstrating the compound's utility in synthesizing a variety of azide derivatives (Sinnema & Arens, 2010).
3. Catalytic Activity in Epoxidation
A study on a copper(II) complex, including an azido derivative, found that it acted as an active catalyst in the epoxidation of cyclooctene. This suggests potential catalytic applications of azido derivatives, including those related to this compound, in various chemical reactions (Bera et al., 2010).
4. Synthesis of Energetic Azido Esters
Research on synthesizing energetic azido esters has shown the potential of using azido compounds in creating stable and high-energy materials. This could have applications in areas such as propellants and pyrotechnics (Pant et al., 2006).
5. Anodic Addition of Azide Radicals
Investigations into the anodic addition of azide radicals to olefins have provided insights into the electrochemical aspects of azide compounds. This research could have implications for organic synthesis and electrochemical applications (Plzak & Wendt, 1983).
Wirkmechanismus
Target of Action
1-Azido-2-ethoxyethane primarily targets nucleophilic sites within biological molecules. These targets often include proteins and nucleic acids, where the azido group can participate in click chemistry reactions, particularly azide-alkyne cycloadditions .
Mode of Action
The azido group in this compound interacts with alkyne groups through a 1,3-dipolar cycloaddition reaction, forming stable triazole rings. This reaction is highly specific and efficient, often facilitated by copper catalysts (CuAAC - Copper-catalyzed Azide-Alkyne Cycloaddition) . The formation of triazoles can lead to significant changes in the structure and function of the target molecules, potentially altering their biological activity.
Biochemical Pathways
The biochemical pathways affected by this compound are those involving the synthesis and modification of proteins and nucleic acids. The introduction of triazole rings can disrupt normal biochemical processes, leading to altered signaling pathways and metabolic activities . This can have downstream effects such as changes in gene expression, protein function, and cellular metabolism.
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). The compound is likely absorbed through passive diffusion due to its small size and moderate polarity. It can be distributed throughout the body, potentially crossing cell membranes and reaching intracellular targets. Metabolism may involve reduction of the azido group to amines, and the compound is excreted primarily through renal pathways .
Result of Action
At the molecular level, the action of this compound results in the formation of stable triazole rings within target molecules. This can lead to changes in the molecular structure and function of proteins and nucleic acids, potentially inhibiting their normal biological activities. At the cellular level, these changes can result in altered cell signaling, disrupted metabolic processes, and potentially cell death if critical pathways are affected .
Action Environment
The efficacy and stability of this compound are influenced by environmental factors such as temperature, pH, and the presence of catalysts. The azide-alkyne cycloaddition reaction is typically more efficient at higher temperatures and in the presence of copper catalysts. The stability of the compound can be affected by pH, with extreme pH conditions potentially leading to degradation .
: Thermal azide–alkene cycloaddition reactions : 1-Azido-2-(2-azidoethoxy)ethane | ChemSpider
Biochemische Analyse
Biochemical Properties
1-Azido-2-ethoxyethane plays a significant role in biochemical reactions, particularly in the synthesis of heterocyclic compounds through azide-alkyne cycloaddition reactions. This compound interacts with various enzymes and proteins, facilitating the formation of triazoles, which are important in medicinal chemistry. The azido group in this compound can react with alkyne groups in the presence of copper catalysts, leading to the formation of 1,2,3-triazoles. These interactions are crucial for the development of new pharmaceuticals and bioactive molecules .
Cellular Effects
This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to form triazoles through click chemistry reactions allows it to be used in labeling and tracking biomolecules within cells. This can lead to changes in cell function, including alterations in metabolic pathways and gene expression profiles .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules through the azide-alkyne cycloaddition reaction. This reaction is highly specific and efficient, allowing for the selective modification of biomolecules. The azido group in this compound binds to alkyne groups in the presence of a copper catalyst, forming stable triazole linkages. This process can lead to enzyme inhibition or activation, depending on the target biomolecule .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions but can degrade when exposed to high temperatures or light. Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in in vitro studies where it is used for labeling and tracking purposes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound is generally well-tolerated and can be used for biochemical labeling without significant adverse effects. At high doses, this compound can exhibit toxic effects, including cellular damage and disruption of metabolic processes. These threshold effects are important for determining safe and effective dosages for research and potential therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to the synthesis of heterocyclic compounds. The compound interacts with enzymes and cofactors involved in azide-alkyne cycloaddition reactions, leading to the formation of triazoles. These reactions can affect metabolic flux and the levels of specific metabolites within cells .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s azido group allows it to be selectively targeted to specific cellular compartments, where it can accumulate and exert its effects. This selective localization is important for its use in biochemical labeling and tracking studies .
Subcellular Localization
This compound is localized to specific subcellular compartments, including the cytoplasm and organelles such as mitochondria and the endoplasmic reticulum. The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to these compartments. This subcellular localization is crucial for its activity and function in biochemical reactions .
Eigenschaften
IUPAC Name |
1-azido-2-ethoxyethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9N3O/c1-2-8-4-3-6-7-5/h2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFQQYZYHTUVNDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50501754 | |
| Record name | 1-Azido-2-ethoxyethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50501754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62634-47-3 | |
| Record name | 1-Azido-2-ethoxyethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50501754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[[4-[(E)-[1-(3-ethoxyphenyl)-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene]methyl]phenoxy]methyl]benzoic acid](/img/structure/B1658839.png)
![(5E)-5-[[3-methoxy-4-[2-(4-nitrophenoxy)ethoxy]phenyl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B1658841.png)
![[4-[3-[[1,3-Dihydroxy-1-(4-nitrophenyl)propan-2-yl]carbamoyl]phenyl]phenyl] acetate](/img/structure/B1658844.png)
![5-[[4-(Dimethylamino)phenyl]methylidene]-1-(2-fluorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B1658845.png)
![Methyl 4-[(2-fluorophenyl)methylidene]-1-(3-methoxyphenyl)-2-methyl-5-oxopyrrole-3-carboxylate](/img/structure/B1658846.png)
![[4-[3-(Benzylcarbamoyl)phenyl]phenyl] acetate](/img/structure/B1658847.png)


![2-(1-Methylindol-3-yl)sulfonyl-1-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B1658854.png)
![(5Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-[(2-hydroxyquinolin-3-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B1658856.png)



![1,4-Dioxaspiro[4.5]decane, 8-(1,1-dimethylethyl)-2-methyl-](/img/structure/B1658860.png)
